Hexyltrimethylammonium iodide

Description

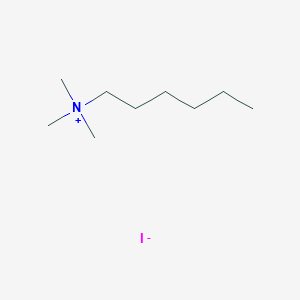

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRVSIYVKVCGEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16208-27-8 (Parent) | |

| Record name | Ammonium, hexyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50934023 | |

| Record name | N,N,N-Trimethylhexan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15066-77-0 | |

| Record name | 1-Hexanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15066-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, hexyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylhexan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Characterization of Hexyltrimethylammonium Iodide

Contemporary Synthetic Routes to Hexyltrimethylammonium (B102394) Iodide

The synthesis of hexyltrimethylammonium iodide is predominantly achieved through two well-established methodologies: the direct quaternization of a tertiary amine and the exchange of the halide anion from a pre-existing quaternary ammonium (B1175870) salt.

Tertiary Amine Quaternization Approaches

The most direct and common method for synthesizing this compound is through the quaternization of a tertiary amine, a classic example of the Menshutkin reaction. wikipedia.org This bimolecular nucleophilic substitution (S_N2) reaction involves the treatment of a tertiary amine with an alkyl halide. nih.gov

In this specific synthesis, N,N-dimethylhexylamine serves as the tertiary amine nucleophile, which attacks the electrophilic methyl carbon of methyl iodide. yale.edu The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, while the carbon-iodine bond in methyl iodide cleaves, resulting in the iodide ion as the leaving group. This process yields the hexyltrimethylammonium cation and the iodide anion, which associate to form the final salt. wikipedia.org

The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or ethanol, to facilitate the stabilization of the charged transition state. researchgate.netorgsyn.org The choice of methyl iodide as the alkylating agent is strategic, as iodides are highly effective leaving groups, promoting a favorable reaction rate compared to other alkyl halides like bromides or chlorides. wikipedia.org The reaction progress can often be monitored by the precipitation of the quaternary ammonium salt from the reaction mixture, which can then be isolated through filtration and purified by recrystallization.

Reaction Scheme: CH₃(CH₂)₅N(CH₃)₂ + CH₃I → [CH₃(CH₂)₅N(CH₃)₃]⁺I⁻

Halide Exchange Synthesis Strategies

An alternative route to this compound involves a halide exchange reaction, commonly known as the Finkelstein reaction. organicmystery.com This method is particularly useful when the corresponding quaternary ammonium bromide or chloride is more readily available or cost-effective to synthesize. The strategy relies on the differential solubility of sodium halides in acetone (B3395972). thefactfactor.comyoutube.com

In this procedure, a precursor such as hexyltrimethylammonium bromide is dissolved in a suitable solvent, typically dry acetone. An excess of sodium iodide is then added to the solution. The equilibrium is driven toward the formation of this compound because sodium chloride or sodium bromide is sparingly soluble in acetone and precipitates out of the solution. youtube.com According to Le Chatelier's principle, the continuous removal of a product (NaBr or NaCl) from the reaction mixture shifts the equilibrium to favor the formation of the desired iodide salt.

After the reaction is complete, the precipitated sodium halide is removed by filtration. The this compound remains dissolved in the acetone and can be recovered by evaporating the solvent. This method provides a high-yield pathway to the desired iodide compound from other halide precursors.

Reaction Scheme: [CH₃(CH₂)₅N(CH₃)₃]⁺Br⁻ + NaI (in acetone) → [CH₃(CH₂)₅N(CH₃)₃]⁺I⁻ + NaBr(s)↓

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Confirmation of the chemical structure and assessment of the purity of synthesized this compound require the use of various advanced spectroscopic techniques. Each method provides unique information about the molecular framework and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the nine protons of the three equivalent methyl groups attached to the nitrogen atom (N-(CH₃)₃) appear as a sharp singlet, typically in the range of 3.0-3.3 ppm. The protons of the hexyl chain give rise to distinct signals: a triplet for the terminal methyl group (farthest from the nitrogen) around 0.9 ppm, and a series of multiplets for the five methylene (B1212753) (CH₂) groups along the chain. The methylene group adjacent to the positively charged nitrogen atom is the most deshielded and appears as a multiplet further downfield, typically around 3.2-3.4 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the three equivalent N-methyl groups produce a single resonance. The six carbons of the hexyl chain give rise to six distinct signals, with the carbon atom directly bonded to the nitrogen appearing at the lowest field (most deshielded) due to the inductive effect of the positive charge.

| ¹H NMR | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃)₃ | ~3.1 (singlet, 9H) |

| -N-CH₂- | ~3.3 (multiplet, 2H) |

| -CH₂- (hexyl chain) | ~1.2-1.7 (multiplets, 8H) |

| -CH₃ (hexyl chain) | ~0.9 (triplet, 3H) |

| ¹³C NMR | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃)₃ | ~53 |

| -N-CH₂- | ~67 |

| -CH₂- (hexyl chain) | ~22-31 (4 signals) |

| -CH₃ (hexyl chain) | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra provide a unique "fingerprint" based on the vibrational modes of the molecule's chemical bonds.

Key characteristic absorption bands in the IR spectrum include:

C-H stretching vibrations: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the methyl and methylene groups in the alkyl chains.

CH₂ bending (scissoring) and CH₃ bending (asymmetric) vibrations: Medium to strong bands appearing around 1465-1480 cm⁻¹.

C-N stretching vibrations: These vibrations for quaternary ammonium salts can be observed in the fingerprint region, typically between 900 and 1200 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar C-C backbone vibrations of the hexyl chain and symmetric stretching modes, which are often weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Compositional Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and verify the elemental composition of the hexyltrimethylammonium cation. Since the compound is an ionic salt, soft ionization techniques like Electrospray Ionization (ESI) are ideally suited for its analysis. researchgate.net

In positive-ion mode ESI-MS, the pre-formed hexyltrimethylammonium cation, [CH₃(CH₂)₅N(CH₃)₃]⁺, is directly detected. The analysis will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this cation. The iodide anion is not observed in the positive-ion spectrum. High-resolution mass spectrometry (HRMS) can determine the exact mass of the cation with high precision, allowing for the confirmation of its elemental formula (C₉H₂₂N⁺).

Expected Mass Spectrometry Data:

Cation: [C₉H₂₂N]⁺

Calculated Monoisotopic Mass: 144.1747 u

Expected m/z in ESI-MS (+): ~144.17

This data provides conclusive evidence for the identity and integrity of the cationic component of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution-Phase Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the behavior of this compound in solution. This method relies on the absorption of ultraviolet or visible light by a substance, which causes electronic transitions between molecular energy levels. The resulting spectrum provides information about the chemical species present in the solution and their concentrations.

In the context of this compound, UV-Vis spectroscopy can be employed to study the formation of charge-transfer complexes and ion pairs. The iodide ion (I⁻) is known to form a triiodide ion (I₃⁻) in the presence of iodine (I₂), and this triiodide ion exhibits strong light absorption at specific wavelengths, typically around 288 nm and 351 nm. The molar absorptivity of the triiodide ion is high, allowing for sensitive detection and quantification. The formation of the triiodide ion can be influenced by the concentration of iodide ions in the solution.

Furthermore, quaternary ammonium cations, such as the hexyltrimethylammonium cation, can form colored ion pairs with certain anionic dyes. This principle is utilized in some spectrophotometric methods for the quantification of quaternary ammonium compounds. The formation of such an ion pair leads to a change in the UV-Vis absorption spectrum of the dye, which can be measured to determine the concentration of the quaternary ammonium salt. While not a direct study of this compound itself, this application demonstrates the utility of UV-Vis spectroscopy in analyzing solutions containing this class of compounds.

The UV-Vis absorption spectra of solutions containing this compound can also be influenced by the solvent used, as interactions between the solute and solvent molecules can affect the electronic transitions. Therefore, careful selection and control of the solvent system are crucial for obtaining reproducible and meaningful results in solution-phase studies.

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Chemical State Analysis

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique that provides detailed information about the electronic structure and chemical state of an absorbing atom. This method involves tuning the energy of an X-ray beam through the absorption edge of a specific element, in this case, iodine, and measuring the resulting absorption spectrum. The fine structure in the near-edge region of the spectrum is highly sensitive to the oxidation state, coordination environment, and local symmetry of the absorbing atom.

For this compound, XANES spectroscopy at the iodine L- or K-edge can be employed to probe the chemical state of the iodide anion. The position and features of the absorption edge can confirm the -1 oxidation state of iodine. Furthermore, subtle changes in the XANES spectrum can reveal information about the nature of the interactions between the iodide anion and the surrounding hexyltrimethylammonium cations, as well as with solvent molecules in solution-phase studies.

While direct XANES studies on this compound are not extensively reported in the provided search results, the application of this technique to other iodine-containing materials demonstrates its potential. For instance, XANES has been used to investigate the chemical state of iodine captured by various sorbent materials, providing insights into the bonding and local environment of the captured iodine species. This highlights the capability of XANES to distinguish between different forms of iodine, such as ionic iodide, molecular iodine, and organo-iodine compounds.

Modern laboratory-based XANES systems are becoming increasingly accessible, offering synchrotron-like capabilities for chemical state analysis. This development opens up new possibilities for the routine characterization of materials like this compound, enabling detailed studies of its chemical properties under various conditions.

Crystallographic Analysis of this compound and Related Structures

Single-Crystal X-ray Diffraction Studies of Quaternary Ammonium Halides

Studies on related N-halomethylated quaternary ammonium salts have revealed key structural features. For instance, the crystal structures of several such compounds have been determined, providing precise data on their crystallographic parameters. These studies often show that the asymmetric unit consists of the quaternary ammonium cation and the halide anion. The conformation of the alkyl chains and the arrangement of the atoms within the cation can be precisely determined.

The data obtained from SCXRD allows for the creation of detailed molecular models, such as ORTEP diagrams, which depict the thermal ellipsoids of the atoms, providing insight into their vibrational motion within the crystal lattice. The crystal system and space group, which describe the symmetry of the crystal, are also determined through this analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₃IN⁺·I⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value a |

| b (Å) | Value b |

| c (Å) | Value c |

| β (°) | Value β |

| Volume (ų) | Value Volume |

Investigation of Crystal Packing and Intermolecular Interactions

Single-crystal X-ray diffraction studies have revealed the presence of several types of non-covalent interactions in these salts. These include:

C-H···I⁻ hydrogen bonds: These are weak hydrogen bonds where a hydrogen atom attached to a carbon atom in the cation interacts with the iodide anion.

C-H···π interactions: In cases where the cation contains aromatic rings, interactions between C-H bonds and the π-electron system of the aromatic ring can occur.

I···I⁻ interactions: Short contacts between the covalently bonded iodine (in N-halomethylated derivatives) and the iodide anion are also observed, which can be considered a type of halogen bond.

These interactions can lead to the formation of specific supramolecular architectures, such as ribbons or helices, within the crystal lattice. The analysis of these interactions is essential for understanding the structure-property relationships in these materials. The study of intermolecular interactions helps in understanding how molecules recognize each other and assemble into a crystalline solid.

| Interaction Type | Distance (Å) |

|---|---|

| I···I⁻ | 3.506 - 3.564 |

| C-H···I⁻ | Typical Range |

| C-H···π | Typical Range |

Coherent Bragg X-ray Diffraction Imaging (BCDI) for Nanocrystal Analysis

Coherent Bragg X-ray Diffraction Imaging (BCDI) is a lensless imaging technique that allows for the three-dimensional visualization of the internal structure and strain fields of nanocrystals. This method utilizes a highly coherent X-ray beam to illuminate a single nanocrystal that is oriented to satisfy a Bragg diffraction condition. The resulting far-field diffraction pattern, or "speckle pattern," is measured with high angular resolution.

The intensity distribution in the Bragg diffraction pattern is related to the Fourier transform of the nanocrystal's shape and internal lattice displacement fields. By rotating the nanocrystal through the Bragg peak and collecting a series of diffraction patterns, a three-dimensional dataset is obtained. Computational phase retrieval algorithms are then used to invert this diffraction data and reconstruct a three-dimensional image of the nanocrystal.

The reconstructed image provides not only the morphology of the nanocrystal but also a quantitative map of the internal strain. The phase of the reconstructed complex-valued image is directly related to the displacement of the crystal lattice from its ideal, unstrained state. This capability makes BCDI a powerful tool for studying defects, dislocations, and strain heterogeneity in nanomaterials.

While specific BCDI studies on this compound nanocrystals were not found in the search results, the technique is generally applicable to any crystalline material. For a nanocrystal of this compound, BCDI could be used to investigate how crystal growth conditions affect the resulting morphology and internal strain, providing valuable insights into the material's properties at the nanoscale.

Interfacial Phenomena and Self Assembly Mechanisms of Hexyltrimethylammonium Iodide

Surface Activity and Adsorption at Interfaces

Hexyltrimethylammonium (B102394) iodide, a cationic surfactant, exhibits significant surface activity, concentrating at interfaces and altering their physicochemical properties. This behavior is governed by the amphiphilic nature of the hexyltrimethylammonium cation, which consists of a hydrophobic hexyl chain and a hydrophilic trimethylammonium headgroup.

Interfacial Tension Reduction and Adsorption Isotherms

The presence of hexyltrimethylammonium iodide at an interface, such as the air-water interface, disrupts the cohesive energy between the solvent molecules, leading to a reduction in interfacial tension. The effectiveness of this reduction is dependent on the concentration of the surfactant in the bulk phase. As the concentration increases, more surfactant molecules adsorb to the interface, forming a monolayer and progressively lowering the interfacial tension until the critical micelle concentration (CMC) is reached. At the CMC, the interface is saturated with surfactant molecules, and any further increase in concentration leads to the formation of micelles in the bulk phase, with the interfacial tension remaining relatively constant.

The relationship between the concentration of the surfactant and the extent of adsorption at the interface can be described by adsorption isotherms. For ionic surfactants like this compound, the Langmuir isotherm is often used to model the monolayer adsorption process.

Table 1: Illustrative Surface Tension Data for a Cationic Surfactant (Hexadecyltrimethylammonium Bromide) in Aqueous Solution at 25°C (Note: This data is for a similar, longer-chain surfactant and serves to illustrate the general behavior.)

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1.0 x 10⁻⁵ | 65.2 |

| 5.0 x 10⁻⁵ | 55.8 |

| 1.0 x 10⁻⁴ | 48.5 |

| 5.0 x 10⁻⁴ | 39.1 |

| 9.2 x 10⁻⁴ (CMC) | 36.3 |

| 1.0 x 10⁻³ | 36.2 |

Influence of Counterions on Monolayer Properties at Air-Water Interfaces

The nature of the counterion in an ionic surfactant system plays a crucial role in determining the properties of the adsorbed monolayer at the air-water interface. For this compound, the iodide anion (I⁻) has a significant influence compared to other halide counterions like bromide (Br⁻) or chloride (Cl⁻).

The specific effects of the counterion can be attributed to its size, hydration enthalpy, and polarizability. Larger, less hydrated, and more polarizable anions like iodide have a greater propensity to be incorporated into the interfacial monolayer alongside the cationic headgroups. This incorporation helps to screen the electrostatic repulsion between the positively charged trimethylammonium headgroups, allowing for a more densely packed monolayer at the interface.

Studies on the longer-chain analogue, hexadecyltrimethylammonium halides (CTAX, where X = F, Cl, Br, I), have shown that the effectiveness of the surfactant in reducing surface tension follows the order Br⁻ > Cl⁻ > F⁻. Aqueous solutions of hexadecyltrimethylammonium iodide (CTAI) were found to be below their Krafft point at room temperature, indicating that it is less effective as a surfactant under these conditions. However, the general principle remains that the counterion significantly modulates the packing and, consequently, the surface activity of the surfactant. The stronger binding of more polarizable anions to the cationic headgroups at the interface leads to a greater reduction in the headgroup-headgroup repulsion.

Adsorption onto Solid Substrates: Mechanisms and Thermodynamics

The adsorption of this compound onto solid substrates is a complex process driven by a combination of electrostatic and hydrophobic interactions. The nature of the solid surface (e.g., its charge, hydrophobicity, and chemical composition) and the properties of the aqueous solution (e.g., pH, ionic strength, and temperature) all play a significant role.

The primary mechanism for the adsorption of cationic surfactants like this compound onto negatively charged surfaces (such as silica (B1680970), clays, and many minerals) is electrostatic attraction. The positively charged trimethylammonium headgroups are attracted to the negatively charged sites on the substrate. As the surfactant concentration increases, a monolayer is formed. Beyond this, a second layer can form through hydrophobic interactions between the hexyl chains of the adsorbed and solution-phase surfactant molecules, leading to the formation of a bilayer, often referred to as an admicelle.

The thermodynamics of this adsorption process are typically characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The adsorption is generally a spontaneous process, indicated by a negative ΔG. The enthalpy change can be endothermic or exothermic, depending on the balance between the energy required to break existing bonds (e.g., desolvation of the surfactant and the surface) and the energy released upon the formation of new interactions. The entropy change is often positive, driven by the release of water molecules from the surfactant and the surface upon adsorption.

Materials modified with cationic surfactants, such as hexyltrimethylammonium, can be effective sorbents for anionic species like iodide. When a solid substrate with a negative surface charge is treated with a cationic surfactant in excess of its cation exchange capacity, a bilayer forms, resulting in a positively charged surface. This modified surface can then readily adsorb anions from solution through electrostatic attraction and anion exchange.

The sorption kinetics of iodide onto such surfactant-modified materials often follow a pseudo-second-order model. This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the sorbent and the iodide ion.

Studies on the removal of iodide using zeolites modified with various quaternary alkylammonium ions, including hexadecyltrimethylammonium, have demonstrated their effectiveness. The adsorption capacity is significantly higher than that of the unmodified natural zeolites doaj.org.

Table 2: Illustrative Sorption Kinetic Parameters for Iodide on a Surfactant-Modified Sorbent (Note: This data is generalized from studies on similar systems and illustrates the kinetic model.)

| Kinetic Model | Parameter | Value |

| Pseudo-second-order | qₑ (mg/g) | Varies with initial concentration |

| k₂ (g/mg·min) | Varies with experimental conditions | |

| R² | > 0.99 |

In environmental and industrial applications, this compound and the target anion (iodide) often exist in the presence of other ions, leading to competitive adsorption. The presence of other anions can significantly affect the adsorption of iodide onto a surfactant-modified substrate.

The competition is primarily governed by the relative concentrations, affinities, and hydration energies of the competing anions. Anions with a higher charge density and a stronger affinity for the positively charged surface of the surfactant-modified material will compete more effectively with iodide for the available adsorption sites. For instance, anions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻) can interfere with the adsorption of iodide.

Research on the competitive adsorption of iodide and other anions on various sorbents indicates that the selectivity is a critical factor. In some cases, specific interactions between the iodide ion and the sorbent can lead to preferential adsorption even in the presence of higher concentrations of competing anions nih.gov.

Electrostatic interactions are the primary driving force for the initial adsorption of the hexyltrimethylammonium cation onto negatively charged solid surfaces. The Coulombic attraction between the positively charged headgroup and the negative surface sites initiates the formation of the surfactant monolayer.

Once the surface is modified by the surfactant, the electrostatic interactions then govern the adsorption of iodide. The positively charged surface of the surfactant bilayer electrostatically attracts the negatively charged iodide ions from the solution. The strength of this interaction can be influenced by the ionic strength of the solution. An increase in ionic strength can lead to a compression of the electrical double layer, which may affect the adsorption capacity.

The surface chemistry of the solid substrate is also crucial. The density of charged sites on the surface determines the initial amount of surfactant that can be adsorbed via ion exchange. Furthermore, the chemical nature of the surface can influence the packing of the adsorbed surfactant molecules, which in turn affects the accessibility of the adsorption sites for iodide. The presence of specific functional groups on the surface can also lead to more complex interactions, potentially enhancing or hindering the adsorption process. The adsorption of iodide onto surfactant-modified bentonite, for instance, is driven by the attractive interaction between the iodide ion and the functional groups of the adsorbed organic cations mdpi.com.

Micellization and Supramolecular Assembly in Aqueous Solutions

The amphiphilic nature of this compound, comprising a hydrophobic hexyl tail and a hydrophilic trimethylammonium headgroup, drives its self-assembly into complex supramolecular structures in aqueous environments. This behavior is governed by a delicate interplay of intermolecular forces, leading to the formation of micelles, vesicles, and other nanostructures.

Micelle Formation and Critical Micelle Concentration (CMC) Studies

In aqueous solutions, this compound monomers exist in equilibrium with aggregated structures known as micelles. Below a certain concentration, the surfactant molecules are primarily dissolved as individual monomers. As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC), at which the monomers spontaneously assemble into micelles. This process is a strategy to minimize the unfavorable interactions between the hydrophobic hexyl chains and the surrounding water molecules.

The formation of micelles is not an instantaneous process occurring precisely at the CMC; evidence suggests the existence of oligomers or "premicelles" at concentrations below the CMC. nih.gov These smaller aggregates grow as the concentration increases until they reach the size of a stable micelle. nih.gov The self-assembly process for similar surfactants, such as n-decyltrimethylammonium bromide, has been observed through molecular dynamics simulations to occur in stages: fast aggregation into small oligomers, a ripening process where larger aggregates grow at the expense of smaller ones, and a slower stage involving collisions and fusion between larger micelles. nih.gov

The CMC is a crucial parameter that is influenced by factors such as the length of the alkyl chain, the nature of the counterion, and temperature. For alkyltrimethylammonium halides, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. researchgate.net The CMC can be determined experimentally using various techniques that detect the abrupt change in the physicochemical properties of the solution upon micellization, including surface tensiometry, conductivity measurements, and spectroscopy. researchgate.netmdpi.comresearchgate.net

| Surfactant | Technique | Temperature (K) | CMC (mM) | Reference |

|---|---|---|---|---|

| Decyltrimethylammonium Bromide (in water) | Surface Tension | 298.15 | 65.3 | mdpi.com |

| Decyltrimethylammonium Chloride (in water) | Conductivity | 298.15 | 68.9 | researchgate.net |

| Dodecyltrimethylammonium Chloride (in water) | Conductivity | 298.15 | 20.4 | researchgate.net |

| Tetradecyltrimethylammonium Chloride (in water) | Conductivity | 298.15 | 5.5 | researchgate.net |

This table presents CMC values for homologous alkyltrimethylammonium halides to illustrate the effect of chain length on micellization. Specific CMC data for this compound was not found in the provided search results, but it is expected to be significantly higher than that of the decyl- derivatives due to its shorter alkyl chain.

Influence of Solvent Environment and Additives on Micellar Structures

The solvent environment and the presence of additives can profoundly alter the micellar properties of this compound. Changes in the solvent, such as substituting H₂O with deuterium (B1214612) oxide (D₂O), can affect the energetics of micellization and the micellar structure, with the effect being more pronounced for surfactants with longer alkyl chains. researchgate.net

Additives modify micellization in two primary ways: through specific interactions with the amphiphile or by changing the nature of the solvent. nih.gov

Organic Additives: Co-solvents and organic additives like alcohols can be incorporated into the micellar structure. For instance, n-butanol can incorporate into the micellar interface, making the micelles more flexible and enhancing the hydrophobic microenvironment. nih.govacs.org The addition of heptanols to hexadecyltrimethylammonium bromide (a longer-chain analogue) solutions was found to reduce electrostatic repulsion by forming mixed surfactant-alcohol micelles, thereby promoting the evolution of the microstructure. nih.gov

Inorganic Additives (Salts): The addition of electrolytes, such as sodium chloride (NaCl), typically lowers the CMC of cationic surfactants. researchgate.net The added salt ions increase the ionic strength of the solution, which screens the electrostatic repulsion between the positively charged headgroups of the surfactant molecules. This reduced repulsion makes it energetically more favorable for the monomers to aggregate, thus promoting micellization at a lower concentration. researchgate.net

| Surfactant System | Additive | Additive Concentration | Effect on CMC | Reference |

|---|---|---|---|---|

| Decyltrimethylammonium Bromide | 1,2-propanediol | Increasing | Slight Increase | mdpi.com |

| Decyltrimethylammonium Chloride | NaCl | 0.01 M | Decrease | researchgate.net |

| Hexadecylphosphocholine | Cavitand | 50 µM | Increase | nih.gov |

| Cetyltrimethylammonium Bromide | Propyl Gallate | Increasing | Progressive Decrease | nih.gov |

This table illustrates the varied effects of different additives on the CMC of cationic surfactants, demonstrating how micellization can be modulated.

Formation of Vesicles and Other Self-Assembled Nanostructures

Beyond the formation of simple spherical micelles, this compound can participate in the formation of more complex self-assembled nanostructures, such as vesicles. Vesicles are spherical capsules composed of one or more lipid bilayers enclosing an aqueous core. nih.gov While double-tailed surfactants are more prone to forming vesicles, single-tailed surfactants like this compound can form vesicles under specific conditions, notably when mixed with an oppositely charged (anionic) surfactant. bohrium.com This mixture results in the formation of anion-cation surfactant pairs that behave like double-tailed zwitterionic surfactants, facilitating the bilayer structure required for vesicle formation. bohrium.com

Furthermore, the addition of certain additives can induce transitions from spherical micelles to other morphologies, such as elongated, worm-like micelles. nih.gov These transitions are driven by changes in the packing of the surfactant molecules, often promoted by additives that reduce the effective headgroup area or screen electrostatic repulsion. For example, the addition of sodium salicylate (B1505791) to hexadecyltrimethylammonium bromide solutions is known to induce the formation of viscoelastic, networked micellar structures. nih.gov The ability to form these diverse nanostructures is a key feature of self-assembling systems. nih.govrsc.orgsemanticscholar.org

Molecular Mechanisms of Self-Assembly: Hydrophobic and Electrostatic Forces

The self-assembly of this compound in aqueous solution is fundamentally governed by a balance between two primary molecular forces:

Hydrophobic Interactions: This is the principal driving force for aggregation. The nonpolar hexyl tails of the surfactant molecules disrupt the hydrogen-bonding network of water. To minimize this thermodynamically unfavorable state, the hexyl tails aggregate together, effectively expelling water molecules from their vicinity and forming a stable, water-excluded core. nih.govrsc.org The hydrophobic effect is not an attractive force between the tails themselves but rather an entropically driven process resulting from the properties of the surrounding water.

Electrostatic Forces: The aggregation of monomers is opposed by repulsive electrostatic forces between the positively charged trimethylammonium headgroups. nih.gov These hydrophilic headgroups are oriented towards the aqueous phase, where they interact favorably with water molecules. The iodide counterions play a crucial role in mitigating this repulsion. They form a diffuse layer around the micelle (the Stern layer), partially neutralizing the positive charge of the headgroups and allowing the monomers to pack more closely. nih.gov

The ultimate size, shape, and stability of the resulting self-assembled structures—be they micelles, vesicles, or other aggregates—are determined by the delicate balance between the attractive hydrophobic forces and the repulsive electrostatic forces. This balance can be described by geometric packing parameters that relate the volume of the hydrophobic tail, the optimal headgroup area, and the length of the tail. 166.62.7

Applications in Materials Science and Catalysis

Role as a Templating Agent for Nanostructured Materials

As a templating or structure-directing agent, hexyltrimethylammonium (B102394) iodide participates in the synthesis of porous inorganic materials. The surfactant molecules self-assemble into ordered structures, such as micelles, which then act as a scaffold around which inorganic precursors can condense. Subsequent removal of the organic template leaves behind a porous material with a structure that is a negative replica of the original micellar assembly.

The synthesis of mesoporous materials, such as those in the M41S and SBA families, relies on the use of surfactants as structure-directing agents. ss-pub.orguobaghdad.edu.iq These materials are characterized by their large surface areas, ordered pore structures, and high pore volumes, making them valuable in catalysis and adsorption. uobaghdad.edu.iqrasayanjournal.co.in The process typically involves the self-assembly of surfactant molecules in a solution containing silica (B1680970) precursors. rasayanjournal.co.in The choice of surfactant, including the length of its alkyl chain and the nature of its counter-ion, is a critical factor that influences the resulting mesostructure. rasayanjournal.co.in While long-chain surfactants are common, shorter-chain quaternary ammonium (B1175870) salts can also be used to tailor the pore size and structure. The hexyltrimethylammonium cation, in concert with the iodide anion, can form micellar structures that template the polymerization of silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS), in a sol-gel process. ss-pub.org After the silica framework is constructed around these organic templates, the template is removed, typically through calcination, to yield the final mesoporous material. ss-pub.org

In zeolite synthesis, organic molecules known as structure-directing agents (SDAs) are crucial for guiding the crystallization process to form specific framework topologies. rsc.org The chemical composition and structure of the SDA can have a significant impact on the final crystal morphology and porosity of the zeolite. rsc.org Quaternary ammonium salts, including compounds structurally related to hexyltrimethylammonium iodide, are widely used as SDAs. For instance, hexamethonium (B1218175) bromide has been used as a template to synthesize Na-EU-1 zeolite. uq.edu.au These organic cations are incorporated into the growing aluminosilicate (B74896) framework, influencing nucleation and crystal growth rates along different crystallographic axes. rsc.org This anisotropic growth control allows for the tailoring of zeolite crystal shapes, which can, in turn, affect their catalytic performance and accessibility of active sites. The size of the hexyltrimethylammonium cation influences the dimensions of the pores and cavities within the resulting zeolite framework.

Interactions with Nanoparticles and Nanostructure Fabrication

This compound plays a significant role in the wet-chemical synthesis of metallic nanoparticles. It functions as a capping agent to control particle size and prevent aggregation, and its constituent iodide ion is a powerful shape-directing agent that enables the synthesis of anisotropic nanostructures.

Capping agents are essential in nanoparticle synthesis to stabilize the particles, prevent uncontrolled growth, and avoid agglomeration. frontiersin.orgsemanticscholar.org They adsorb to the surface of the nascent nanoparticles, creating a protective layer. d-nb.info this compound can function as a capping agent where the positively charged trimethylammonium head group interacts with the nanoparticle surface, while the iodide ion also plays a crucial role through strong specific adsorption. This dual functionality helps to passivate the nanoparticle surface, limiting further atomic deposition and maintaining a uniform size distribution. researchgate.net The use of capping agents is a fundamental strategy in the colloidal synthesis of various metal nanoparticles, including those made of gold and silver. nih.govmdpi.commdpi.comnih.gov

One of the most critical roles of the iodide ion from compounds like this compound is its ability to direct the anisotropic growth of metal nanocrystals. nih.gov In seed-mediated synthesis, particularly for gold nanoparticles, the presence of iodide ions is a key factor in determining whether the final product consists of spheres, rods, or prisms. northwestern.edunih.gov The underlying mechanism involves the strong and selective binding of iodide anions to specific crystallographic facets of the growing nanocrystal. nih.govresearchgate.net

For gold, iodide has a high affinity for the {111} facets. nih.govresearchgate.netresearchgate.net By preferentially adsorbing onto these surfaces, iodide acts as a passivating agent, inhibiting or slowing the rate of metal atom deposition on the {111} facets. researchgate.netresearchgate.net This forces the growth to occur preferentially on other, less-passivated facets, leading to the formation of elongated or flattened, non-spherical shapes. nih.gov The concentration of iodide is a highly sensitive parameter; even trace amounts, sometimes present as impurities in other surfactants like cetyltrimethylammonium bromide (CTAB), can dramatically alter the synthetic outcome. researchgate.netresearchgate.netutwente.nl By deliberately controlling the iodide concentration, it is possible to tune the morphology of the resulting nanoparticles with high reproducibility. nih.gov

The following table summarizes research findings on the effect of varying iodide concentration on the morphology of gold nanoparticles synthesized via a seed-mediated method using a surfactant system.

| Iodide Concentration (μM) | Predominant Nanoparticle Morphology | Approximate Yield (%) | Reference |

| 0 | Isotropic (Spherical) Nanoparticles | >90% | nih.gov |

| 2.5 - 5 | Nanorods | ~45% | nih.gov |

| 50 | Nanoprisms | ~65% | nih.gov |

| >80 | Decreased Nanoprism Quality (Blunter Tips) | - | tandfonline.com |

This table illustrates the shape-directing effect of the iodide ion, a key component of this compound, in nanoparticle synthesis.

The controlled organization of individual nanoparticles into larger, ordered superstructures or arrays is a key goal in materials science for creating materials with unique collective properties, such as enhanced optical or electronic behavior. illinois.edu The surface chemistry of the nanoparticles, dictated by the capping agent, plays a crucial role in mediating this self-assembly process. The this compound layer on the nanoparticle surface modifies the interparticle forces, including van der Waals, electrostatic, and steric interactions. By carefully tuning these forces through the choice of capping agent and solvent conditions, nanoparticles can be directed to self-assemble into one-, two-, or three-dimensional arrays. seanrodrigues.com The periodic arrangement of plasmonic nanoparticles in an array can lead to collective optical phenomena, such as surface lattice resonances, which are of interest for applications in sensing and photonics. illinois.edu

Effect of Iodide Impurities on Nanoparticle Synthesis

In the synthesis of metallic nanoparticles, particularly gold (Au), the presence of halide ions can significantly influence the final morphology of the particles. While not always an intentionally added component, iodide impurities, which can be present in quaternary ammonium surfactants like this compound's chemical cousin, cetyltrimethylammonium bromide (CTAB), play a crucial role as a shape-directing agent. northwestern.edunih.gov The concentration of iodide ions has been shown to be a determining factor in whether the synthesis yields nanospheres, nanorods, or nanoprisms from the same batch of spherical seed particles. northwestern.edunih.gov

The variability in nanoparticle morphology observed in many seed-mediated syntheses has been traced back to differing levels of iodide contamination in the CTAB surfactant, which can vary significantly between suppliers and even between different lots from the same supplier. northwestern.eduutwente.nlnih.gov When CTAB with iodide concentrations exceeding 50 parts per million (ppm) is used, the formation of gold nanorods is inhibited, leading instead to the production of spherical nanocrystals. acs.orgnih.gov

The underlying mechanism for this shape control is the preferential adsorption of iodide ions onto the {111} crystal facets of gold. nih.govacs.orgresearchgate.net This selective binding inhibits the growth of nanorods by slowing the reduction of Au(III) to Au(0) on these specific surfaces. acs.orgnih.gov

At very low or zero iodide concentrations , a surfactant bilayer forms on all crystal surfaces, leading to isotropic growth and the formation of spherical nanoparticles. nih.govacs.org

At slightly increased iodide concentrations (e.g., 2.5–5 µM), iodide adsorbs specifically to the {111} facets. This leaves the {110} and {100} facets open for the surfactant to form a close-packed layer, which limits gold ion reduction at these sites and directs anisotropic growth, resulting in nanorods. nih.govacs.org

At elevated iodide concentrations (e.g., 50 µM), a more extensive layer of iodide forms on the gold surface, which favors the formation of nanoprisms by allowing the inherent chemical reactivity of the different crystal facets to dominate the growth process. nih.govacs.org

Table 1: Effect of Iodide Concentration on Gold Nanoparticle Morphology

| Iodide Concentration | Predominant Nanoparticle Morphology | Anisotropic Formation Yield | Mechanism of Action |

|---|---|---|---|

| 0 µM (None) | Isotropic Spheres | <10% | Surfactant bilayer on all surfaces leads to uniform growth. nih.govacs.org |

| 2.5 - 5 µM (Low) | Nanorods | ~45% | Iodide adsorbs on {111} facets, promoting anisotropic growth on other facets. nih.govacs.org |

| >10 µM (Moderate) | Mixture of Rods, Prisms, Spheres | Variable | Competing growth mechanisms are active. nih.govacs.org |

| 50 µM (High) | Nanoprisms | ~65% | Iodide layer forms on the surface, favoring growth on high-energy side facets. nih.govacs.org |

Catalytic Roles and Mechanisms

Phase Transfer Catalysis in Organic Reactions

This compound serves as a phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. slideshare.nettcichemicals.com This is particularly useful for reactions between an ionic reactant soluble in an aqueous phase and an organic substrate soluble in a water-immiscible organic solvent. dalalinstitute.comscienceinfo.com Without the catalyst, the reagents remain separated in their respective phases, and the reaction proceeds at an infinitesimally slow rate, if at all. dalalinstitute.com

Quaternary ammonium salts like this compound are effective PTCs due to their unique structure. iajpr.com The positively charged quaternary ammonium cation, surrounded by lipophilic alkyl groups (the hexyl and methyl groups), can form an ion pair with an anion from the aqueous phase. slideshare.net This new, bulkier ion pair has sufficient organic character to be soluble in the organic phase. scienceinfo.com Once transferred, the anion is "naked" and poorly solvated, making it highly reactive towards the organic substrate. slideshare.netdalalinstitute.com This catalytic approach offers numerous advantages, including the use of inexpensive inorganic reagents, milder reaction conditions, reduced need for hazardous organic solvents, and often results in higher yields and fewer byproducts. scienceinfo.comiajpr.comcrdeepjournal.org

Application in Cycloaddition and Other Catalytic Processes

The utility of quaternary ammonium iodides extends to various catalytic processes, including cycloadditions and oxidative couplings. While molecular iodine itself is a known catalyst for cycloaddition reactions, quaternary ammonium iodides can play a distinct role, often under oxidative conditions. niscpr.res.inrsc.org

In the presence of an oxidant, the iodide counter-anion of the catalyst can be oxidized to a higher oxidation state, forming catalytically active species such as hypoiodite (B1233010) (IO⁻). jku.at These in-situ generated species can facilitate unique transformations. For instance, tetrabutylammonium (B224687) iodide, a related quaternary ammonium salt, has been used to catalyze the aziridination of alkenes and the oxidative coupling of carbonyl compounds. researchgate.net

Quaternary ammonium salts have also been functionalized onto solid supports, such as metal-organic frameworks (MOFs), to create bifunctional catalysts for the cycloaddition of CO₂ with epoxides to produce cyclic carbonates. researchgate.net In these systems, the quaternary ammonium moiety acts as a co-catalyst, enhancing the activity and selectivity of the reaction. researchgate.net These applications highlight the versatility of the quaternary ammonium iodide structure in facilitating a range of catalytic transformations beyond simple phase transfer.

Mechanistic Insights into Catalytic Performance

The primary mechanism by which this compound functions as a phase-transfer catalyst is known as the Starks' extraction mechanism. The process can be broken down into the following key steps:

Anion Exchange: At the aqueous-organic interface, the quaternary ammonium cation (Q⁺) exchanges its original iodide anion (I⁻) for a reactant anion (Nu⁻) from the aqueous phase. slideshare.net

Phase Transfer: The newly formed ion pair, [Q⁺Nu⁻], is lipophilic due to the alkyl chains on the cation and can therefore migrate from the aqueous phase, across the interface, and into the bulk organic phase. slideshare.netacs.org

Reaction in Organic Phase: Within the organic phase, the nucleophilic anion (Nu⁻) is weakly associated with the bulky Q⁺ cation. This lack of strong solvation enhances its nucleophilicity, allowing it to react efficiently with the organic substrate (R-X) to form the product (R-Nu). slideshare.netdalalinstitute.com

Catalyst Regeneration: A new quaternary ammonium salt, [Q⁺X⁻], is formed as a byproduct. Being less lipophilic than [Q⁺Nu⁻], it migrates back to the aqueous phase, where it can exchange the X⁻ anion for another Nu⁻ anion, thus completing the catalytic cycle. slideshare.net

In oxidative catalysis, the mechanism is different. The quaternary ammonium iodide itself is a pre-catalyst. An external oxidant reacts with the iodide anion to generate a hypervalent iodine species, such as an ammonium hypoiodite (Q⁺IO⁻). jku.at This species is a powerful electrophile and oxidant that can activate substrates for subsequent reactions, such as cycloetherification or other oxidative bond-forming processes, before being reduced back to iodide to continue the catalytic cycle. jku.at

Computational and Theoretical Studies on Hexyltrimethylammonium Iodide Systems

Molecular Dynamics Simulations of Interfacial Behavior and Aggregation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For amphiphilic molecules like Hexyltrimethylammonium (B102394) iodide, MD simulations are particularly useful for investigating their aggregation into micelles in solution and their behavior at interfaces, such as the air-water or oil-water interface.

Detailed research findings from MD simulations reveal the intricate process of micellization. These simulations can track the positions and velocities of individual surfactant and solvent molecules, providing a dynamic picture of how surfactant monomers come together to form larger aggregates. nih.gov Studies on analogous short-chain surfactants like hexyltrimethylammonium bromide (C6TAB) show that these molecules can form small aggregates with low aggregation numbers (e.g., 3-4) in aqueous solutions. nih.gov The simulations suggest a more organized core within these small aggregates and a high degree of exposure of the micellar components to the surrounding water. nih.gov

At interfaces, MD simulations illustrate how the hydrophilic trimethylammonium head groups orient themselves towards the aqueous phase, while the hydrophobic hexyl chains are driven away from the water. researchgate.net This orientation is crucial for the surfactant's ability to reduce surface and interfacial tension. Simulations can quantify properties such as the density profiles of different components across the interface, the thickness of the interfacial layer, and the orientation of the surfactant molecules. mdpi.comucm.esumn.edu The choice of force fields, such as the General AMBER Force Field (GAFF), and water models is critical for obtaining accurate predictions of interfacial properties. rsc.org

Table 1: Representative Data from Molecular Dynamics Simulations of Surfactant Systems

| Simulation Parameter | Typical Value/Observation for Short-Chain Quaternary Ammonium (B1175870) Surfactants |

|---|---|

| Aggregation Number (Nagg) | Low (e.g., 3-4 for C6TAB) nih.gov |

| Micelle Shape | Typically spherical or near-spherical for low Nagg |

| Interfacial Layer Thickness | Dependent on surfactant concentration and system composition mdpi.com |

| Surfactant Orientation at Air-Water Interface | Headgroup in water, tail in air |

| Radius of Gyration (Rg) of Micelles | Increases with alkyl chain length nih.gov |

Density Functional Theory (DFT) Investigations of Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. nih.gov It is a powerful tool for understanding the nature of chemical bonds, intermolecular interactions, and other electronic properties of molecules like Hexyltrimethylammonium iodide. researchgate.netresearchgate.net

DFT calculations can provide detailed information about the geometry and electronic properties of the Hexyltrimethylammonium cation and the iodide anion, as well as the nature of their interaction. universepg.comresearchgate.net These calculations can optimize the molecular structure to find the lowest energy conformation and compute various properties such as orbital energies, charge distributions, and vibrational frequencies. Hybrid functionals like B3LYP and M06-2X are commonly employed for accurate results in organic systems. nih.gov For instance, DFT can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov

Charge transfer (CT) is a fundamental process in many chemical and biological systems. In the context of this compound, DFT can be used to study the charge transfer between the iodide anion (donor) and surrounding molecules or the cation (acceptor). A well-known phenomenon for aqueous iodide is the charge-transfer-to-solvent (CTTS) transition, where photoexcitation promotes an electron from the iodide ion to a localized state supported by the surrounding solvent molecules. nih.govnsf.gov

DFT simulations can model the electronic states involved in these transitions. nih.gov The interaction between the lone pair electrons on the imine nitrogen and molecular iodine can lead to the formation of n-σ bonding in charge transfer complexes. chemrxiv.org The absorption of light by iodide in solution can lead to the formation of a CTTS state, which is a precursor to the solvated electron. nih.govnsf.gov The presence of the Hexyltrimethylammonium cation can influence the energy of these CTTS states by altering the local solvent environment around the iodide anion. DFT calculations can quantify these environmental effects on the electronic structure and predict shifts in the absorption spectra associated with charge transfer phenomena. libretexts.org Photoinduced intervalence charge transfer bands can be used as tools to study fundamental phenomena like donor/acceptor interactions and excited-state dynamics. nih.gov

The adsorption of this compound onto surfaces is critical for its applications in areas like corrosion inhibition and surface modification. DFT is routinely used to calculate the adsorption energies of atoms and molecules on various surfaces. psu.edu These calculations help determine the most stable adsorption sites and geometries. frontiersin.org

For this compound, DFT can be used to model the interaction of the entire ion pair, or the individual ions, with a given surface (e.g., a metal or mineral surface). The binding energy (Eads) is typically calculated as the difference between the total energy of the surface with the adsorbed species and the sum of the energies of the isolated surface and the free species. psu.edunih.gov

Eads = Esurface+adsorbate – (Esurface + Eadsorbate)

Studies on the adsorption of iodine species on surfaces like graphite (B72142) have shown that binding energies can range from 21–50 kJ mol⁻¹, indicating strong physisorption. frontiersin.org DFT calculations reveal that van der Waals interactions are crucial for accurately describing the binding in such systems. frontiersin.org For this compound, DFT can elucidate how the cation and anion cooperate in the adsorption process, for instance, by modeling the adsorption of an ion pair at the interface. These models can predict whether the adsorption is primarily driven by the interaction of the charged headgroup, the hydrophobic tail, or the iodide counterion with the surface. researchgate.netresearchgate.net

Table 2: Calculated Adsorption Properties of Iodine Species from DFT Studies

| Adsorbate/Surface System | Binding Energy Range (kJ mol⁻¹) | Key Interaction Type |

|---|---|---|

| Iodine species on Graphite frontiersin.org | 21–33 | Physisorption (van der Waals) |

| Diatomic Halogens on Graphene frontiersin.org | 34–50 | Physisorption (van der Waals) |

| CH3I on Nitrogen-doped Carbon | Variable, site-dependent | Chemisorption/Physisorption researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., biological, toxicological, or physicochemical properties) of a chemical compound based on its molecular structure. nih.gov These models are built by establishing a correlation between calculated molecular descriptors and an experimentally measured activity. jetir.orgresearchgate.net

For a class of compounds like alkyltrimethylammonium halides, QSAR can be a valuable tool for predictive research. Although specific QSAR models for this compound are not widely reported, the methodology can be applied to predict various properties. For example, a QSAR model could be developed to predict the critical micelle concentration (CMC), antimicrobial activity, or corrosion inhibition efficiency of a series of related surfactants by varying the alkyl chain length.

The development of a QSAR model involves several key steps:

Data Collection: Gathering a dataset of compounds with known activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation relating the descriptors to the activity. nih.gov

Validation: Rigorously validating the model's robustness and predictive power using internal and external validation techniques. nih.gov

For this compound, relevant descriptors might include molecular weight, logP (lipophilicity), molecular surface area, and quantum-chemical parameters like HOMO/LUMO energies and atomic charges derived from DFT calculations. mdpi.com The resulting QSAR model could then be used to screen new, untested surfactant structures computationally, guiding synthetic efforts toward molecules with desired properties. ochem.eu

Investigation of Solvent Effects and Solvation Dynamics

The properties and behavior of ions in solution are profoundly influenced by their interactions with solvent molecules. For this compound, understanding the solvation of both the cation and the iodide anion is crucial. Computational methods, particularly MD simulations combined with quantum mechanics (QM/MM), are powerful tools for studying solvent effects and the dynamics of solvation. nih.govillinois.edu

The solvation of the iodide ion in water has been studied extensively. Simulations show that water molecules form a structured solvation shell around the I⁻ ion, with the hydrogen atoms of water oriented towards the negatively charged anion. nih.govdtu.dk The dynamics of this solvation shell are extremely fast, occurring on the femtosecond to picosecond timescale. nih.gov Upon electronic excitation, as in a CTTS process, the solvation shell must reorganize dramatically as the charge on the iodine atom changes. nih.govdtu.dk Ab initio molecular dynamics simulations can track this ultrafast solvent reorganization. nih.gov

Emerging Research Directions and Future Perspectives

Integration of Hexyltrimethylammonium (B102394) Iodide in Advanced Functional Materials

The incorporation of quaternary ammonium (B1175870) salts, including hexyltrimethylammonium iodide, into advanced functional materials is a rapidly developing area of research. Their chemical flexibility and specific ionic properties make them ideal candidates for modifying and enhancing the performance of materials in fields like organic electronics and photovoltaics. nanoge.org

One of the most promising areas is in the field of perovskite solar cells (PSCs). mdpi.com These third-generation solar cells are known for their high efficiency and low manufacturing cost. mdpi.com However, they often suffer from defects at the surface and grain boundaries of the perovskite film, which can limit their performance and stability. mdpi.commdpi.com Various alkylammonium halides are being explored as passivating agents to mitigate these defects. mdpi.comtechscience.com The iodide ion can fill halide vacancies in the perovskite lattice, while the ammonium cation can interact with the surface, reducing non-radiative recombination losses. mdpi.comtechscience.com For instance, compounds like phenethylammonium iodide (PEAI) and n-hexyl trimethylammonium bromide (HTAB) have been used to passivate surface defects, leading to significant improvements in power conversion efficiency (PCE) and stability. techscience.com While research has often focused on other alkylammonium iodides, the principles apply to this compound, positioning it as a candidate for interface engineering in PSCs. mdpi.com

In organic electronics, quaternary ammonium compounds can be used to modify electrode surfaces or as components in charge transport layers. researchgate.netunimib.it For example, iodine has been used as a p-type dopant in polymers like poly(3-hexylthiophene) (P3HT) to enhance conductivity. researchgate.netunimib.it The combination of a conductive polymer with an ionic compound like this compound could lead to novel hybrid materials with tunable electronic properties for applications in transistors and sensors. researchgate.net

The table below summarizes the role of various ammonium salts in perovskite solar cells, highlighting the potential functions that this compound could fulfill.

| Ammonium Salt | Function in Perovskite Solar Cells | Observed Outcome | Reference |

| Phenethylammonium Iodide (PEAI) | Surface defect passivation | Enhanced PCE to 23.32%; improved stability | mdpi.comtechscience.com |

| n-Hexyl Trimethylammonium Bromide (HTAB) | Formation of a wide-bandgap layer on the perovskite | Achieved PCE of 23.3% | techscience.com |

| Tetrabutyl Ammonium Iodide (TBAI) | Defect passivation; mitigation of charge recombination | Enhanced open-circuit voltage (Voc) and Fill Factor (FF) | mdpi.com |

| 5-Ammoniumvaleric Acid Iodide (AVAI) | Additive in perovskite precursor solution | Increased photocurrent values | mdpi.com |

| Methylammonium Iodide (MAI) | Primary precursor in perovskite formulation | Foundational component for high-efficiency cells | techscience.comgreatcellsolarmaterials.com |

Exploration of Novel Self-Assembly Architectures

As an amphiphilic molecule, this compound possesses the ability to self-assemble in solution, a characteristic that is fundamental to the behavior of surfactants. academie-sciences.fr This self-assembly is driven by the dual nature of the molecule: a hydrophobic hexyl chain and a hydrophilic trimethylammonium headgroup. academie-sciences.fr In aqueous solutions, these molecules can form various aggregates, such as micelles, to minimize the unfavorable contact between the hydrophobic tails and water. academie-sciences.frresearchgate.net

The nature of the counterion plays a critical role in the self-assembly process. acs.org The iodide ion in this compound is a large, highly polarizable ("soft") anion. academie-sciences.fracs.org Compared to smaller, less polarizable halides like chloride or bromide, iodide binds more strongly to the cationic surfactant headgroup. academie-sciences.fracs.org This stronger binding neutralizes the charge of the headgroup more effectively, reducing electrostatic repulsion between adjacent molecules in an aggregate. acs.org This can lead to the formation of micelles with different shapes and sizes than those formed by their chloride or bromide counterparts. acs.org For instance, studies on similar surfactants have shown that stronger counterion binding can promote the transition from spherical to more curved, cylindrical structures at lower concentrations. acs.org

The use of flow chemistry is an emerging technique for controlling self-assembly processes. rsc.org Compared to conventional batch methods, flow-based systems provide superior control over parameters like mixing dynamics and temperature, enabling the precise and scalable production of complex nanoscale architectures. rsc.org This approach could be applied to this compound to fabricate novel, highly-ordered supramolecular structures for advanced materials science. rsc.org

Development of Tailored Applications based on Specific Interactions

The unique chemical characteristics of both the hexyltrimethylammonium cation and the iodide anion allow for the development of applications based on their specific interactions with other molecules and surfaces.

A significant area of research involves the strong interaction between iodide ions and metal surfaces, particularly gold (Au). acs.orgresearchgate.netnih.gov It has been shown that iodide impurities in other quaternary ammonium surfactants, like cetyltrimethylammonium bromide (CTAB), can act as a shape-directing agent in the synthesis of gold nanoparticles. acs.org Iodide ions can selectively bind to specific crystallographic facets of gold, such as the {111} surface, inhibiting growth in that direction and promoting the formation of anisotropic structures like nanorods and nanoprisms. acs.orgacs.org This specific interaction can be harnessed by using this compound directly as a capping or structure-directing agent in the controlled synthesis of metal nanoparticles with tailored optical and catalytic properties. nih.gov

Furthermore, the specific adsorption of halide ions can alter the electrochemical properties of surfaces. nih.gov Iodide, being a specifically adsorbing anion, can form ordered adlayers on metal surfaces, which can influence deposition and etching processes. nih.gov This could be exploited in applications like electroplating, corrosion inhibition, or the fabrication of electrochemical sensors.

In another domain, the interaction of quaternary ammonium compounds with biological systems is well-known, but research is ongoing to develop more specific applications. For example, their ability to interact with cell membranes is the basis of their antimicrobial properties. mdpi.com Tailoring the alkyl chain length, as in the hexyl group, can modulate this interaction, potentially leading to compounds with optimized activity for specific uses.

The table below details specific interactions involving the iodide ion and their potential applications.

| Interaction | Description | Potential Application | Reference |

| Iodide-Gold Surface Binding | Iodide ions selectively adsorb onto specific crystal facets of gold, directing anisotropic growth. | Controlled synthesis of gold nanorods and other non-spherical nanoparticles. | acs.orgacs.org |

| Perovskite Defect Passivation | Iodide ions fill halide vacancies in the perovskite crystal lattice, reducing defect sites. | Improving efficiency and stability of perovskite solar cells. | mdpi.comnih.gov |

| Adsorption on Electrode Surfaces | Formation of an ordered adlayer on metal surfaces, influencing electrochemical reactions. | Electroplating, corrosion inhibition, development of electrochemical sensors. | nih.gov |

| Lewis Acid-Base Interactions | The electron-rich nature of iodide can be involved in catalytic cycles or material stabilization. | Catalysis, stabilization of metal-organic frameworks. | mdpi.comrsc.org |

Advanced Computational Methodologies for Predicting Complex Behaviors

The complexity of molecular interactions in systems containing this compound necessitates the use of advanced computational methods to predict their behavior. usnccm.org These methodologies operate at various scales, from the quantum mechanical level to large-scale molecular dynamics, providing insights that are often difficult to obtain through experiments alone. rsc.orgusnccm.org

Density Functional Theory (DFT) and other first-principles methods are used to investigate the electronic structure and bonding within the this compound ion pair and its interactions with other materials. nanoge.org For example, DFT calculations are crucial for understanding defect chemistry in perovskites and for predicting how passivating agents like alkylammonium iodides will bind to the surface and affect the electronic properties. nanoge.orgnih.gov These simulations can help identify the most effective molecular structures for defect passivation. nanoge.org

Molecular Dynamics (MD) simulations are powerful tools for studying the self-assembly of surfactants. arxiv.org By simulating the movement of thousands of molecules over time, MD can predict the formation of micelles, determine their size and shape, and reveal the arrangement of the surfactant molecules and counterions. arxiv.org These simulations can elucidate the role of the hexyl chain length and the iodide counterion in the aggregation process. Machine learning-accelerated molecular dynamics is an emerging approach that allows for the simulation of larger systems over longer timescales with quantum accuracy. nanoge.org

These computational tools are not only for prediction but also for design. By simulating different molecular architectures and environmental conditions, researchers can pre-screen candidates for specific applications, accelerating the discovery and development of new functional materials based on this compound. rsc.orgusnccm.org

| Computational Method | Application Area for this compound | Insights Gained | Reference |

| Density Functional Theory (DFT) | Perovskite interface modeling; electronic structure analysis. | Binding energies of passivating agents; impact on electronic band structure; defect formation energies. | nanoge.orgnih.gov |

| Molecular Dynamics (MD) | Surfactant self-assembly; micelle formation. | Critical micelle concentration (CMC); micelle size, shape, and structure; dynamics of surfactant exchange. | arxiv.orgscience.gov |

| Time-Dependent DFT (TD-DFT) | Chiroptical properties of hybrid materials. | Prediction of optical response and chirality transfer mechanisms in complex systems. | nanoge.org |

| Gaussian Approximation Potential (GAP) | Mesoscale simulation of material dynamics. | Faster design and discovery of materials by bridging atomic-level detail with larger-scale behavior. | rsc.org |

Sustainability and Green Chemistry Aspects in Quaternary Ammonium Compound Research

The widespread use of quaternary ammonium compounds (QACs) in various consumer and industrial products has raised environmental concerns. elsevierpure.comnih.gov Many traditional QACs are persistent in the environment due to the stability of their chemical bonds, leading to potential long-term ecological impacts. elsevierpure.comrsc.org This has spurred research into designing more sustainable and environmentally friendly QACs.

A key "green chemistry" approach is the development of degradable QACs. rsc.org This involves incorporating intentionally weaker chemical bonds, such as ester or thioether linkages, into the molecular structure. rsc.org These bonds can be broken down under natural environmental conditions (e.g., changes in pH), leading to less persistent byproducts. rsc.org While this research often focuses on disinfectants, the principles of designing degradable surfactants are broadly applicable to compounds like this compound.

Another aspect of green chemistry is the use of QACs as catalysts in environmentally benign synthesis processes. researchgate.net For example, QACs like hexadecyltrimethylammonium bromide have been used as phase-transfer catalysts in aqueous media. researchgate.net This allows reactions between water-insoluble organic compounds and water-soluble reagents to occur efficiently in water, a green solvent, reducing the need for volatile organic solvents. researchgate.net Recently, ammonium iodide itself has been used as both a substrate and a catalyst in the sustainable, iron-catalyzed synthesis of pyrimidines from biomass-derived materials. rsc.org This highlights the potential for this compound to be used in similar green catalytic systems.

Furthermore, research into the interaction between QACs and natural materials like cellulose (B213188) is important for sustainability. mdpi.com Understanding how these compounds adsorb onto biodegradable materials can lead to the design of more effective and sustainable hygiene products. mdpi.com

Q & A

Q. What are the established methods for synthesizing and characterizing hexyltrimethylammonium iodide in academic research?

Synthesis typically involves quaternization of hexylamine with methyl iodide under controlled conditions. Characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify functional groups, and X-ray diffraction (XRD) for crystalline structure analysis. Thermogravimetric analysis (TGA) can assess thermal stability and vapor pressure . Purification steps, such as recrystallization, are critical to minimize impurities affecting experimental outcomes .

Q. How is the critical micelle concentration (CMC) of this compound determined experimentally?

CMC is measured using surface tension, conductivity, or dielectric spectroscopy. For dielectric methods, permittivity (ε') and loss (ε'') spectra are analyzed across frequency ranges (e.g., 8.5–89 GHz) at fixed temperatures. Data fitting to models like the Schwarz equation accounts for ion-pair and micelle relaxation processes. Concentration-dependent shifts in ε' and ε'' indicate micelle formation thresholds .

Q. What role does counterion identity (e.g., bromide vs. iodide) play in the micellar behavior of hexyltrimethylammonium surfactants?

Counterions influence micelle stability and hydration via ion-specific effects (Hofmeister series). Bromide (Br⁻) has lower polarizability than iodide (I⁻), leading to weaker ion-pairing and higher CMC values. Dielectric relaxation studies on hexyltrimethylammonium bromide (HTAB) at 278.15 K show micelle formation at 0.0982–0.8534 M, but iodide derivatives may require adjusted concentration ranges due to stronger van der Waals interactions .

Advanced Research Questions

Q. How can dielectric spectroscopy resolve contradictions in micelle relaxation data for hexyltrimethylammonium salts?

Discrepancies often arise from temperature, concentration, or fitting model choices. For example, HTAB studies at 278.15 K show micelle relaxation times (~0.5–1.5 ns) that deviate from Schwarz theory predictions at low frequencies. Advanced fitting incorporates hydration dynamics and ion-pair contributions, with error margins ≤2% for ε' and ε'' measurements. Cross-validating with conductivity data improves accuracy .

Q. What experimental design considerations are critical for studying hexyltrimethylammonium’s receptor binding in pharmacological models?

Radioligand displacement assays (e.g., using [³H]-propylbenzilylcholine mustard) quantify binding constants (Kd). For guinea pig intestinal muscle, hexyltrimethylammonium’s apparent binding constant (3×10⁴ M⁻¹) is derived from concentration-response curves. Co-treatment with antagonists (e.g., papaverine) isolates receptor-specific effects, while error bars (±SD) ensure statistical reliability .